Zinc sulfate monohydrate

Description

Properties

IUPAC Name |

zinc;sulfate;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/H2O4S.H2O.Zn/c1-5(2,3)4;;/h(H2,1,2,3,4);1H2;/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNZCSKGULNFAMC-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

O.[O-]S(=O)(=O)[O-].[Zn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H2O5SZn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2035019 | |

| Record name | Zinc sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White to cream odorless solid; [EC: EFSA] White odorless powder; [Alfa Aesar MSDS] | |

| Record name | Zinc sulfate monohydrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18322 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7446-19-7 | |

| Record name | Zinc sulfate monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007446197 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Zinc sulfate monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2035019 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sulfuric acid, zinc salt (1:1), monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.122.718 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ZINC SULFATE MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PTX099XSF1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Zinc Sulfate (B86663) Monohydrate: Chemical Properties and Structure

This technical guide provides a comprehensive overview of the core chemical properties, structure, synthesis, and biological significance of zinc sulfate monohydrate (ZnSO₄·H₂O). The information is intended for researchers, scientists, and professionals in drug development who utilize or study this essential inorganic compound.

Chemical and Physical Properties

This compound is a white, crystalline, odorless powder.[1] It is the most stable form of zinc sulfate at temperatures between 60-100°C.[2] Unlike the anhydrous form, the monohydrate is hygroscopic, meaning it readily absorbs moisture from the air.[3][4] Its high solubility in water is a key property facilitating its use in various applications, including pharmaceutical formulations.[5]

Quantitative Data Summary

The key chemical and physical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | References |

| Chemical Formula | ZnSO₄·H₂O | [1] |

| Molecular Weight | 179.47 g/mol | [6][7][8] |

| Appearance | White crystalline powder | [1] |

| Density | 3.28 g/cm³ | [4] |

| Melting Point | Decomposes above 200°C | [9] |

| Solubility in Water | Readily soluble | [3][10] |

| Solubility in Other Solvents | Slightly soluble in alcohol, insoluble in acetone | [3][4] |

| pH (10% Solution) | 4 - 6 | [10][11] |

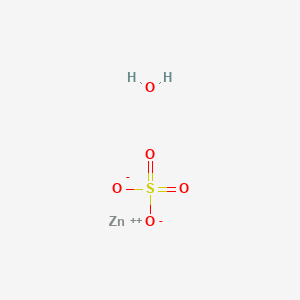

Chemical Structure

This compound (ZnSO₄·H₂O) is an inorganic compound consisting of a zinc cation (Zn²⁺), a sulfate anion (SO₄²⁻), and one molecule of water of crystallization. While detailed crystallographic data for the monohydrate is less commonly cited than for the heptahydrate, the structure involves the zinc ion coordinated by oxygen atoms from both the sulfate groups and the water molecule. The monohydrate form is known to exist naturally as the mineral gunningite.[7] In aqueous solutions, zinc sulfate dissociates to form the aquo complex [Zn(H₂O)₆]²⁺ and sulfate ions.[7][12]

Synthesis and Experimental Protocols

The industrial and laboratory synthesis of this compound typically involves the reaction of a zinc-containing material with sulfuric acid, followed by crystallization.

General Synthesis Workflow

The logical flow for a typical laboratory or industrial synthesis of this compound is outlined below.

Caption: General workflow for synthesizing this compound.

Experimental Protocol: Synthesis from Zinc Oxide

This protocol describes the laboratory-scale synthesis of zinc sulfate from zinc oxide and sulfuric acid.[13][14]

-

Reactant Measurement : Measure 50 cm³ of 1.0 M sulfuric acid into a 250 cm³ beaker. Weigh approximately 4.5 g of zinc oxide powder.

-

Reaction : Gently heat the sulfuric acid to about 50°C. Slowly add the zinc oxide powder to the warm acid in small portions, stirring continuously. Allow any effervescence to cease before adding more.[13] The reaction is: ZnO(s) + H₂SO₄(aq) → ZnSO₄(aq) + H₂O(l).[14]

-

Removal of Excess Reactant : Once the reaction is complete (no more zinc oxide dissolves), allow the solution to cool. Filter the mixture using a filter funnel and filter paper to remove any unreacted zinc oxide.[13][14]

-

Crystallization : Transfer the filtrate to an evaporating basin. Heat the solution to reduce its volume by about half, concentrating the zinc sulfate. To obtain the monohydrate, the temperature should be maintained above 70°C during this process.[2][3]

-

Drying : Allow the concentrated solution to cool, which will induce crystallization. Filter the formed crystals from the remaining solution. Dry the collected crystals, for instance, by pressing them between filter papers and leaving them in a warm, dry environment.[14]

Experimental Protocol: Thermal Analysis

Thermogravimetric Analysis (TGA) is used to study the thermal stability and decomposition of this compound.

-

Sample Preparation : Place a small, accurately weighed sample (e.g., 5-10 mg) of this compound into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Instrument Setup : Place the crucible in a thermogravimetric analyzer.

-

Analysis Conditions : Heat the sample from ambient temperature to approximately 1000°C at a controlled heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen gas flow of 20 mL/min).[15]

-

Data Interpretation : Record the mass loss as a function of temperature. The thermal decomposition occurs in distinct stages:

-

Dehydration : The single water molecule is lost at temperatures between approximately 200°C and 300°C, forming anhydrous zinc sulfate (ZnSO₄).[9][15]

-

Decomposition : The anhydrous salt decomposes at much higher temperatures. It first forms an intermediate zinc oxysulfate (ZnO·2ZnSO₄) between 700-800°C, which then fully decomposes to zinc oxide (ZnO) and sulfur dioxide (SO₂) gas above 800°C.[2][15][16]

-

Role in Biological Signaling Pathways

In solution, zinc sulfate serves as a source of zinc ions (Zn²⁺), an essential trace element that functions as an intracellular second messenger, similar to calcium.[17][18][19] Zinc signaling is critical for modulating the activity of numerous immune cells and is implicated in pathways controlling cell proliferation and migration.[17][20]

Zinc-Mediated Immune Cell Signaling

Zinc ions are crucial for the function of many enzymes and transcription factors involved in immune signaling. Dysregulation of zinc homeostasis can significantly impact immune responses.[17][21]

Caption: Zinc ions act as second messengers in immune cells.

CK2-ZIP7 Pathway in Cell Proliferation

Recent research has identified a specific pathway where the protein kinase CK2 activates the zinc channel ZIP7, leading to the release of zinc from the endoplasmic reticulum. This zinc signal then activates downstream pathways involved in cell proliferation and migration, making it a potential target in drug development, particularly in oncology.[20]

Caption: The CK2-ZIP7 pathway links zinc signaling to cell proliferation.

Applications in Research and Drug Development

The properties of this compound make it a valuable compound in several high-tech fields.

-

Pharmaceuticals : It is a primary component in zinc supplements used to treat and prevent zinc deficiency.[22][23] It is also a critical ingredient in oral rehydration solutions (ORS) to reduce the severity of diarrhea, particularly in pediatric care.[23]

-

Drug Development : As a readily available source of zinc ions, it is used in in-vitro and in-vivo studies to investigate the role of zinc in biological processes and disease models.[17] Its involvement in signaling pathways related to cell proliferation makes it and its downstream targets relevant for anticancer drug research.[20]

-

Agriculture and Animal Feed : In research settings, it is used to study nutrient requirements and to develop fortified feeds and fertilizers that enhance growth and immune function.[22][24]

References

- 1. resources.finalsite.net [resources.finalsite.net]

- 2. crownchampion.com [crownchampion.com]

- 3. This compound | 7446-19-7 [chemicalbook.com]

- 4. CN110668489A - Method for preparing this compound from zinc-containing waste residue - Google Patents [patents.google.com]

- 5. Articles [globalrx.com]

- 6. GSRS [precision.fda.gov]

- 7. Zinc sulfate - Wikipedia [en.wikipedia.org]

- 8. shimico.com [shimico.com]

- 9. researchgate.net [researchgate.net]

- 10. emfema.org [emfema.org]

- 11. sudarshanpharma.com [sudarshanpharma.com]

- 12. nbinno.com [nbinno.com]

- 13. wjec.co.uk [wjec.co.uk]

- 14. edu.rsc.org [edu.rsc.org]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. Functional Significance of Zinc-Related Signaling Pathways in Immune Cells | Annual Reviews [annualreviews.org]

- 18. Intracellular zinc homeostasis and zinc signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Welcome to the World of Zinc Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Protein kinase CK2 triggers cytosolic zinc signaling pathways by phosphorylation of zinc channel ZIP7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. scilit.com [scilit.com]

- 22. kelewell.de [kelewell.de]

- 23. valudor.com [valudor.com]

- 24. imarcgroup.com [imarcgroup.com]

Synthesis and characterization of zinc sulfate monohydrate crystals

An In-depth Technical Guide to the Synthesis and Characterization of Zinc Sulfate (B86663) Monohydrate Crystals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc sulfate monohydrate (ZnSO₄·H₂O), a crucial inorganic compound, finds extensive applications in agriculture, medicine, and various industrial processes. Its efficacy is intrinsically linked to its purity, crystal structure, and physicochemical properties. This technical guide provides a comprehensive overview of the synthesis and characterization of this compound crystals. It details robust experimental protocols for synthesis via common laboratory methods and for characterization using modern analytical techniques. All quantitative data are summarized in structured tables for clarity and comparative analysis. Furthermore, logical workflows are visualized using Graphviz diagrams to aid in the conceptual understanding of the processes involved.

Synthesis of this compound Crystals

The synthesis of this compound typically involves the reaction of a zinc-containing precursor with sulfuric acid, followed by crystallization from an aqueous solution. The monohydrate is a white, crystalline powder, highly soluble in water. Two common and reliable methods are detailed below.

Method 1: Synthesis from Zinc Oxide

This method is straightforward and widely used for producing high-purity zinc sulfate.

Experimental Protocol:

-

Reaction Setup: Measure a specific volume of dilute sulfuric acid (e.g., 1 M H₂SO₄) into a glass beaker. Place the beaker on a magnetic stirrer with a gentle heating function.

-

Reagent Addition: Slowly add high-purity zinc oxide (ZnO) powder to the stirring sulfuric acid solution in small portions. The reaction is exothermic.

-

Reaction: ZnO + H₂SO₄ → ZnSO₄ + H₂O

-

-

Achieving Saturation: Continue adding zinc oxide until no more powder dissolves, indicating that the acid has been neutralized and the solution is saturated with zinc sulfate. A slight excess of ZnO ensures all the acid is consumed.

-

Purification: Heat the solution gently (around 60-70°C) for a short period to ensure complete reaction. Remove any unreacted zinc oxide and other solid impurities by hot filtration using filter paper.

-

Crystallization: Transfer the clear filtrate to an evaporating dish. Gently heat the solution to reduce its volume and concentrate the solute. The crystallization point is reached when small crystals start to form on a glass rod dipped into the solution and then cooled.

-

Crystal Growth: Once the solution is sufficiently concentrated, allow it to cool slowly to room temperature. Cover the dish to prevent contamination while allowing for slow evaporation. This promotes the growth of larger, well-defined crystals.

-

Isolation and Drying: Collect the formed crystals by filtration. Wash them with a small amount of cold deionized water to remove any remaining impurities. Dry the crystals at a temperature below the dehydration point of the monohydrate (e.g., 40-50°C) or in a desiccator.

Method 2: Synthesis from Zinc Carbonate

This method is an alternative that also yields zinc sulfate, with the notable production of carbon dioxide gas.

Experimental Protocol:

-

Reaction Setup: Measure 25 cm³ of 1.0 M sulfuric acid into a 250 cm³ beaker.

-

Reagent Addition: Add zinc carbonate (ZnCO₃) powder to the acid in small increments using a spatula. Stir the solution between additions and wait for the effervescence (CO₂ release) to cease before adding more.

-

Reaction: ZnCO₃ + H₂SO₄ → ZnSO₄ + H₂O + CO₂

-

-

Achieving Saturation: Continue adding zinc carbonate until the effervescence stops and a small amount of unreacted solid remains.

-

Purification: Filter the solution to remove the excess zinc carbonate.

-

Crystallization, Isolation, and Drying: Follow steps 5, 6, and 7 as described in Method 1.

Characterization of this compound Crystals

Characterization is essential to confirm the identity, purity, structure, and morphology of the synthesized crystals.

Workflow for Synthesis and Characterization

The overall process from synthesis to comprehensive characterization is outlined below. This workflow ensures a systematic approach to verifying the material's properties.

Caption: A flowchart illustrating the sequential process from the synthesis of this compound crystals to their multi-faceted characterization.

X-ray Diffraction (XRD) Analysis

XRD is a primary technique for determining the crystal structure, phase purity, and lattice parameters of a crystalline solid.

Experimental Protocol:

-

Sample Preparation: Finely grind a small sample of the dried this compound crystals into a homogeneous powder using an agate mortar and pestle.

-

Sample Mounting: Pack the powder into a sample holder, ensuring a flat and level surface.

-

Data Acquisition: Place the sample holder in a powder diffractometer. Collect the diffraction pattern typically over a 2θ range of 10-80°, using Cu-Kα radiation.

-

Data Analysis: Analyze the resulting diffractogram by identifying the peak positions (2θ values) and intensities. Compare these with standard diffraction patterns from databases (e.g., JCPDS) to confirm the monoclinic structure of ZnSO₄·H₂O.[1][2] The lattice parameters can be calculated from the peak positions.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the sample by measuring the absorption of infrared radiation.

Experimental Protocol:

-

Sample Preparation: Prepare a KBr pellet. Mix a small amount of the powdered crystal sample (approx. 1-2 mg) with dry potassium bromide (KBr, approx. 100-200 mg). Grind the mixture thoroughly to ensure homogeneity.

-

Pellet Formation: Place the mixture into a pellet press and apply pressure to form a thin, transparent disc.

-

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the wavenumber range of 4000–400 cm⁻¹.[1][2]

-

Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands. For ZnSO₄·H₂O, key peaks correspond to the O-H stretching and bending vibrations of the water molecule and the vibrations of the sulfate (SO₄²⁻) group.[3]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition behavior.

Experimental Protocol:

-

Sample Preparation: Place a small, accurately weighed amount of the crystal sample (typically 5-10 mg) into a TGA crucible (e.g., alumina (B75360) or platinum).

-

Data Acquisition: Place the crucible in the TGA furnace. Heat the sample from ambient temperature to a high temperature (e.g., 1000°C) at a constant heating rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen or air).

-

Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The dehydration of ZnSO₄·H₂O is observed as a distinct weight loss step. Further weight loss at much higher temperatures corresponds to the decomposition of the anhydrous zinc sulfate into zinc oxide and sulfur oxides.[4]

Logical Relationship of Characterization Techniques

The following diagram illustrates how different characterization techniques provide complementary information about the synthesized material.

Caption: Relationship between material properties of ZnSO₄·H₂O and the analytical techniques used to investigate them.

Summary of Quantitative Data

The following tables summarize key quantitative data for this compound, compiled from various sources.

Table 1: Crystallographic and Physical Properties

| Parameter | Value | Reference |

| Chemical Formula | ZnSO₄·H₂O | |

| Crystal System | Monoclinic | [1][2] |

| Density | 3.20 - 3.28 g/cm³ | [5][6] |

| Appearance | White crystalline powder/granules | [5] |

| Solubility in Water | 57.7 g / 100 g at 25°C | [6] |

Table 2: Thermal Analysis Data (TGA)

| Thermal Event | Temperature Range (°C) | Observation | Reference |

| Dehydration | ~100 - 300 | Loss of one water molecule (H₂O) | [4] |

| Decomposition | > 600 - 700 | Anhydrous ZnSO₄ decomposes to ZnO | [4] |

Table 3: Spectroscopic Data (FTIR)

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3100 - 3400 | O-H stretching vibrations of water | [3] |

| ~1650 | H-O-H bending vibrations of water | [3] |

| ~1100 | Stretching vibrations of sulfate (SO₄²⁻) group | [3] |

| ~983 | Symmetric stretching of sulfate (SO₄²⁻) | [3] |

| ~612 | Bending vibrations of sulfate (SO₄²⁻) | [3] |

Conclusion

This guide has provided detailed methodologies for the synthesis of this compound crystals via the reaction of zinc oxide or zinc carbonate with sulfuric acid. It has also outlined the standard analytical protocols for their comprehensive characterization using XRD, FTIR, and TGA. The presented quantitative data, summarized in clear tables, and the logical workflow diagrams offer valuable resources for researchers and professionals in chemistry and drug development. Adherence to these protocols will ensure the reliable synthesis and characterization of high-quality this compound for various scientific and industrial applications.

References

- 1. researchgate.net [researchgate.net]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. What are the thermal properties of zinc sulfate? - Blog [topfert.net]

- 5. CN110668489A - Method for preparing this compound from zinc-containing waste residue - Google Patents [patents.google.com]

- 6. Zinc Sulfate | ZnSO4 | CID 24424 - PubChem [pubchem.ncbi.nlm.nih.gov]

Solubility of Zinc Sulfate Monohydrate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of zinc sulfate (B86663) monohydrate in various solvents. It is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document includes quantitative solubility data, detailed experimental protocols for solubility determination, and visualizations of relevant biological pathways and experimental workflows.

Introduction to Zinc Sulfate Monohydrate

This compound (ZnSO₄·H₂O) is a white, crystalline powder that is widely used in various industrial and pharmaceutical applications. In the pharmaceutical industry, it serves as a source of zinc, an essential trace element, in dietary supplements and drug formulations. Understanding its solubility in different solvents is critical for formulation development, ensuring bioavailability, and designing effective drug delivery systems.

Quantitative Solubility Data

The solubility of zinc sulfate is highly dependent on the specific hydrate (B1144303) form and the temperature of the solvent. While data for the anhydrous and heptahydrate forms are more abundant, this section focuses on the available quantitative data for this compound.

Solubility in Aqueous Solutions

This compound is readily soluble in water. The solubility is influenced by temperature, with an increase in temperature generally leading to higher solubility.

Table 1: Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 25 | 57.7 |

Note: The available quantitative data for the monohydrate form's temperature-dependent solubility is limited. The data presented for other forms of zinc sulfate can offer a general trend.

For comparison, the solubility of anhydrous zinc sulfate in water at various temperatures is provided below, illustrating the positive correlation between temperature and solubility up to a certain point.

Table 2: Solubility of Anhydrous Zinc Sulfate in Water

| Temperature (°C) | Solubility ( g/100 g H₂O) |

| 0 | 41.8 |

| 10 | 47.5 |

| 20 | 54.1 |

| 25 | 58 |

| 30 | 62.1 |

| 40 | 70.4 |

| 60 | 74.8 |

| 80 | 67.2 |

| 100 | 60.5 |

Solubility in Organic Solvents

This compound exhibits limited solubility in most organic solvents. It is generally considered slightly soluble in alcohols and insoluble in acetone.[1]

Table 3: Solubility of Anhydrous Zinc Sulfate in Various Solvents

| Solvent | Temperature (°C) | Solubility ( g/100 g Solvent) |

| Ethanol | 15 | 0.038 |

| 25 | 0.034 | |

| 35 | 0.029 | |

| 55 | 0.02 | |

| Methanol | 15 | 0.485 |

| 25 | 0.428 | |

| 35 | 0.408 | |

| 45 | 0.42 | |

| 55 | 0.463 | |

| Glycerol | 15.5 | 35 |

Note: The data above is for the anhydrous form and should be taken as an indicator of the expected low solubility of the monohydrate in these solvents.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound using the widely accepted saturation shake-flask method.[2]

Materials and Equipment

-

This compound (of known purity)

-

Solvent of interest (e.g., deionized water, ethanol)

-

Analytical balance

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm pore size)

-

Analytical instrumentation for concentration measurement (e.g., UV-Vis spectrophotometer, ICP-OES for zinc analysis)

-

pH meter (for aqueous solutions)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the solvent in a sealed container (e.g., a screw-cap flask). The excess solid should be clearly visible.

-

Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the mixture for a sufficient period to reach equilibrium. A minimum of 24-48 hours is recommended, with periodic sampling to confirm that the concentration has plateaued.[3]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the suspension to settle for a short period.

-

Carefully withdraw a sample of the supernatant using a pipette. To avoid transferring solid particles, it is advisable to filter the sample immediately using a syringe filter that is compatible with the solvent.

-

Alternatively, the suspension can be centrifuged at a controlled temperature to pellet the excess solid before sampling the supernatant.

-

-

Concentration Analysis:

-

Accurately dilute the clear, saturated solution with the solvent to a concentration that falls within the linear range of the analytical method.

-

Determine the concentration of zinc sulfate in the diluted solution using a validated analytical technique. For aqueous solutions, Inductively Coupled Plasma - Optical Emission Spectrometry (ICP-OES) can be used to determine the zinc concentration accurately.

-

If using UV-Vis spectrophotometry, a suitable chromogenic agent that complexes with zinc may be required.

-

-

Data Calculation and Reporting:

-

Calculate the solubility of this compound in the solvent at the specified temperature, expressing the result in appropriate units (e.g., g/100 mL, mol/L).

-

The pH of the saturated aqueous solution should also be measured and reported.

-

The experiment should be performed in triplicate to ensure the reproducibility of the results.

-

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of this compound.

Caption: Workflow for Solubility Determination.

Zinc Sulfate in Immune Response Signaling

In biological systems, zinc ions play a crucial role in various signaling pathways. Zinc sulfate, as a source of zinc, can influence these pathways. The following diagram illustrates a simplified signaling cascade initiated by zinc sulfate in the context of an immune response.

References

An In-depth Technical Guide to the Thermal Decomposition of Zinc Sulfate Monohydrate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition of zinc sulfate (B86663) monohydrate (ZnSO₄·H₂O). Zinc sulfate and its hydrated forms are significant in various industrial and pharmaceutical applications. Understanding its thermal behavior is crucial for process optimization, stability assessment, and quality control in drug development and manufacturing. This document details the decomposition pathway, intermediate and final products, and kinetic parameters, supported by experimental data and methodologies.

Executive Summary

The thermal decomposition of zinc sulfate monohydrate is a multi-stage process that occurs under inert atmospheres. The process begins with the removal of the water of hydration, followed by the decomposition of the anhydrous zinc sulfate into zinc oxide. A key feature of this decomposition is the formation of a stable intermediate, zinc oxysulfate. This guide synthesizes data from various thermogravimetric and differential thermal analyses to present a clear and detailed picture of this chemical transformation.

Decomposition Pathway and Stoichiometry

The thermal decomposition of this compound proceeds through a series of distinct steps. Under an inert atmosphere, such as nitrogen, the process can be summarized by the following reactions:

-

Dehydration: The initial stage involves the loss of the water molecule to form anhydrous zinc sulfate (ZnSO₄).

-

Intermediate Formation: The anhydrous zinc sulfate then decomposes to form zinc oxysulfate (ZnO·2ZnSO₄) and sulfur trioxide (SO₃).

-

Final Decomposition: The zinc oxysulfate intermediate further decomposes at higher temperatures to yield the final product, zinc oxide (ZnO), and additional sulfur trioxide.

It is important to note that sulfur trioxide can exist in equilibrium with sulfur dioxide (SO₂) and oxygen (O₂), particularly at higher temperatures.

Quantitative Decomposition Data

The following tables summarize the key quantitative data obtained from thermogravimetric analysis (TGA) of this compound. These values represent typical temperature ranges and mass losses observed during the decomposition process.

Table 1: Thermal Decomposition Stages of this compound

| Decomposition Stage | Temperature Range (°C) | Mass Loss (%) | Reaction Product(s) |

| Dehydration | 250 - 300[1] | ~10%[1] | ZnSO₄ + H₂O |

| Intermediate Formation | 700 - 800[1] | ~25%[1] | ZnO·2ZnSO₄ + SO₃ |

| Final Decomposition | 800 - 850[1] | Varies | ZnO + SO₃ |

Table 2: Kinetic Parameters for the Thermal Decomposition of Anhydrous Zinc Sulfate

| Decomposition Step | Activation Energy (Ea) (kJ·mol⁻¹) |

| ZnSO₄ → ZnO·2ZnSO₄ | 238[1] |

| ZnO·2ZnSO₄ → ZnO | 368[1] |

Note: Activation energies can vary depending on experimental conditions such as heating rate and sample characteristics.

Experimental Protocols

The data presented in this guide is primarily derived from thermogravimetric analysis (TGA) and differential thermal analysis (DTA). Below is a detailed, generalized protocol for conducting such an analysis on this compound.

Thermogravimetric Analysis (TGA) Protocol

Objective: To determine the temperature and mass change associated with the decomposition of this compound.

Apparatus:

-

Thermogravimetric Analyzer (e.g., Netzsch STA 449 F3 Jupiter or similar)[1]

-

High-purity nitrogen gas (or other inert gas)

-

Microbalance

-

Alumina or platinum crucibles

Procedure:

-

Sample Preparation: Accurately weigh approximately 5 mg of pure this compound into a clean, tared TGA crucible[1].

-

Instrument Setup:

-

Place the sample crucible and a reference crucible (empty) into the TGA furnace.

-

Purge the furnace with high-purity nitrogen gas at a constant flow rate (e.g., 20 mL·min⁻¹) for a sufficient time to ensure an inert atmosphere[1].

-

-

Thermal Program:

-

Equilibrate the sample at a starting temperature of 25 °C.

-

Heat the sample from 25 °C to 1000 °C at a constant heating rate (e.g., 10 °C·min⁻¹)[1].

-

-

Data Acquisition: Continuously record the sample mass and temperature throughout the experiment.

-

Data Analysis:

-

Plot the mass loss as a function of temperature (TGA curve).

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Determine the percentage mass loss for each decomposition step and correlate it with the stoichiometry of the reactions.

-

Visualizing the Decomposition Pathway

The following diagrams illustrate the logical flow of the thermal decomposition process and a typical experimental workflow for its analysis.

Caption: Thermal decomposition pathway of this compound.

Caption: Experimental workflow for TGA of this compound.

Conclusion

The thermal decomposition of this compound is a well-defined, multi-step process that can be reliably characterized using techniques like TGA and DTA. The formation of the stable zinc oxysulfate intermediate is a critical feature of this decomposition. The quantitative data, experimental protocols, and visual diagrams provided in this guide offer a thorough technical resource for professionals working with zinc sulfate in research, development, and manufacturing contexts. A clear understanding of these thermal properties is essential for ensuring product quality, stability, and process efficiency.

References

An In-depth Technical Guide to Zinc Sulfate Monohydrate (CAS 7446-19-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties of zinc sulfate (B86663) monohydrate (CAS 7446-19-7), with a focus on its physicochemical characteristics, analytical procedures, and its role in biological signaling pathways. This document is intended to be a valuable resource for professionals in research, scientific, and drug development fields.

Physicochemical Properties

Zinc sulfate monohydrate is a white, crystalline, odorless, and efflorescent solid. It is readily soluble in water and practically insoluble in ethanol.[1] Key quantitative properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 7446-19-7 | [2] |

| Molecular Formula | ZnSO₄·H₂O | [2] |

| Molecular Weight | 179.47 g/mol | [2] |

| Appearance | White to off-white crystalline powder or colorless, transparent crystals | [3] |

| Density | 3.28 g/cm³ | [4] |

| Melting Point | Decomposes at 238°C | [5] |

| Solubility in Water | Very soluble | [1] |

| Solubility in Ethanol | Practically insoluble | [1] |

Table 2: Pharmacopoeial Specifications

| Parameter | Specification | Reference(s) |

| Assay (as ZnSO₄·H₂O) | 99.0% to 101.0% (BP/Ph. Eur.) | [3] |

| 99.0% to 100.5% (USP) | [6] | |

| pH (5% w/v solution) | 4.0 to 5.6 | [3] |

| Chlorides | Maximum 300 ppm | [3] |

| Iron | Maximum 100 ppm | [3] |

| Arsenic | Maximum 14 ppm | [6] |

| Lead | Maximum 20 ppm | [7] |

| Alkalies & Alkaline Earths | Maximum 0.9% | [7] |

Experimental Protocols

Detailed methodologies are crucial for the accurate analysis and application of this compound in a research and development setting.

Quality Control Workflow

The quality control of this compound for pharmaceutical use involves a series of tests to confirm its identity, purity, and strength.

References

- 1. cellbiologics.com [cellbiologics.com]

- 2. Measurement of Intracellular Free Zinc in Living Cortical Neurons: Routes of Entry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. clyte.tech [clyte.tech]

- 4. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 5. Limit Test for Arsenic – PharmaGuideHub [pharmaguidehub.com]

- 6. pharmacopeia.cn [pharmacopeia.cn]

- 7. metrohm.com [metrohm.com]

An In-depth Technical Guide to Anhydrous, Monohydrate, and Heptahydrate Zinc Sulfate for Researchers and Drug Development Professionals

This technical guide provides a comprehensive comparison of the three primary forms of zinc sulfate (B86663): anhydrous (ZnSO₄), monohydrate (ZnSO₄·H₂O), and heptahydrate (ZnSO₄·7H₂O). This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the physicochemical properties, stability, analytical characterization, and therapeutic implications of these different hydrate (B1144303) forms.

Physicochemical Properties: A Comparative Analysis

The degree of hydration significantly influences the fundamental physicochemical properties of zinc sulfate. These differences are critical for formulation development, dosage calculations, and understanding the compound's behavior in various experimental and physiological environments. A summary of these key properties is presented in the table below.

| Property | Anhydrous Zinc Sulfate (ZnSO₄) | Zinc Sulfate Monohydrate (ZnSO₄·H₂O) | Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O) |

| Molecular Formula | ZnSO₄ | ZnSO₄·H₂O | ZnSO₄·7H₂O |

| Molecular Weight ( g/mol ) | 161.47 | 179.47 | 287.53[1] |

| Zinc Content (% w/w) | ~40.49% | ~36.43% | ~22.74% |

| Water Content (% w/w) | 0% | ~10.03% | ~43.81% |

| Appearance | White powder or crystalline solid[1] | White, free-flowing powder or crystalline solid[2][3] | Colorless, transparent crystals or white granular powder[4][5] |

| Crystal System | Orthorhombic | Monoclinic | Orthorhombic |

| Density (g/cm³) | 3.54[1] | 3.20 | 1.957 at 25°C[2][6] |

| Solubility in Water | Soluble | Readily soluble[2] | Very soluble (96.5 g/100mL at 20°C)[2] |

| Solubility in Other Solvents | Soluble in methanol (B129727) and glycerol[2] | Slightly soluble in alcohol, insoluble in acetone[2] | Soluble in glycerol, insoluble in alcohol[2] |

| Hygroscopicity | Hygroscopic | Hygroscopic[2] | Efflorescent in dry air[4] |

Stability and Interconversion of Zinc Sulfate Hydrates

The stability of each form of zinc sulfate is highly dependent on temperature and ambient humidity. Understanding these relationships is crucial for storage, handling, and manufacturing processes. The heptahydrate form is the most common and is stable at room temperature under normal humidity. However, it can effloresce (lose water of hydration) in dry air.[4] The monohydrate is stable at higher temperatures, while the anhydrous form is obtained at even higher temperatures.

The interconversion between these forms is a reversible process driven by changes in temperature and water vapor pressure. The general dehydration process of zinc sulfate heptahydrate upon heating follows a stepwise loss of water molecules.

-

Below 39°C: Zinc sulfate heptahydrate is the stable form.

-

39°C to 70°C: The hexahydrate form becomes stable.[4]

-

Above 70°C: The monohydrate is the stable form.[4]

-

Above 238°C - 280°C: All water of hydration is lost, yielding the anhydrous form.[2][4]

Decomposition of anhydrous zinc sulfate into zinc oxide and sulfur trioxide begins at approximately 680°C.[1]

Experimental Characterization Protocols

Accurate identification and differentiation of the anhydrous, monohydrate, and heptahydrate forms of zinc sulfate are essential for quality control and research purposes. The following are detailed methodologies for key analytical techniques.

Thermal Analysis (Thermogravimetric Analysis/Differential Scanning Calorimetry - TGA/DSC)

Methodology: A sample of zinc sulfate (5-10 mg) is placed in an aluminum or platinum pan and heated in a TGA/DSC instrument under a controlled nitrogen atmosphere (flow rate of 20-50 mL/min). A typical heating rate is 10°C/min over a temperature range of 25°C to 400°C for hydrate analysis, and up to 1000°C for decomposition studies.[7]

Expected Results:

-

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): The TGA curve will show a multi-step weight loss corresponding to the loss of water molecules. The first major weight loss, corresponding to the loss of six water molecules, occurs between approximately 50°C and 100°C. A second, smaller weight loss, corresponding to the final water molecule, occurs at a higher temperature, typically above 238°C.[8] The DSC curve will show corresponding endothermic peaks for each dehydration step.

-

This compound (ZnSO₄·H₂O): The TGA curve will exhibit a single weight loss step corresponding to the loss of one water molecule, starting above 238°C.[9] The DSC will show a sharp endothermic peak associated with this dehydration.

-

Anhydrous Zinc Sulfate (ZnSO₄): The TGA curve will be flat with no significant weight loss until the onset of decomposition at much higher temperatures (above 680°C).

Powder X-ray Diffraction (PXRD)

Methodology: A powdered sample of zinc sulfate is packed into a sample holder and analyzed using a powder X-ray diffractometer. Data is typically collected using Cu Kα radiation (λ = 1.5406 Å) over a 2θ range of 5° to 50°, with a step size of 0.02° and a dwell time of 1-2 seconds per step.

Expected Results: Each crystalline form of zinc sulfate has a unique crystal lattice, resulting in a distinct powder X-ray diffraction pattern.

-

Zinc Sulfate Heptahydrate (ZnSO₄·7H₂O): Characteristic peaks are observed at 2θ values of approximately 19°, 27.5°, 29°, and 36°.[10]

-

This compound (ZnSO₄·H₂O): Will show a different set of characteristic peaks, allowing for clear differentiation from the heptahydrate and anhydrous forms.

-

Anhydrous Zinc Sulfate (ZnSO₄): Will have its own unique diffraction pattern. The presence of sharp, well-defined peaks indicates a crystalline material.

Vibrational Spectroscopy (FTIR and Raman)

Methodology:

-

Fourier Transform Infrared (FTIR) Spectroscopy: A small amount of the sample is mixed with potassium bromide (KBr) and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm⁻¹.

-

Raman Spectroscopy: The sample is placed under a microscope objective and irradiated with a monochromatic laser (e.g., 532 nm or 785 nm). The scattered light is collected and analyzed.

Expected Results: The vibrational spectra are sensitive to the presence of water molecules and the crystal structure.

-

Water of Hydration: The heptahydrate and monohydrate forms will show broad O-H stretching bands in the FTIR spectrum around 3100-3500 cm⁻¹ and H-O-H bending vibrations around 1650 cm⁻¹.[11] The intensity of these bands will be significantly greater for the heptahydrate compared to the monohydrate. These bands will be absent in the spectrum of the anhydrous form.

-

Sulfate Anion (SO₄²⁻) Vibrations: The vibrational modes of the sulfate anion are also affected by the crystal environment and hydration. For example, in the Raman spectra, the strong ν1 symmetric stretching mode of the sulfate ion appears at different wavenumbers for each form: ~983 cm⁻¹ for the heptahydrate, ~1020 cm⁻¹ for the monohydrate, and ~1040 cm⁻¹ for the anhydrous form.[12][13]

Therapeutic Applications and Pharmacokinetic Considerations

Zinc sulfate is widely used in medicine as a dietary supplement to treat and prevent zinc deficiency.[1] It plays a crucial role in numerous physiological processes, including immune function, wound healing, and cell growth.[14] Zinc sulfate is also used in oral rehydration therapy for the treatment of diarrhea.[1]

General Pharmacokinetics of Zinc Sulfate

The absorption of zinc from the gastrointestinal tract is a complex process. Orally administered zinc sulfate is incompletely absorbed, with a bioavailability of approximately 20-30%.[12] Absorption is primarily carrier-mediated and occurs in the small intestine.[1] The presence of food, particularly phytates and fiber, can significantly reduce zinc absorption.[12]

Influence of Hydration State on Bioavailability

Currently, there is a lack of direct, comparative pharmacokinetic studies in humans or relevant animal models that specifically evaluate the differences in bioavailability between the anhydrous, monohydrate, and heptahydrate forms of zinc sulfate. However, based on fundamental principles of biopharmaceutics, the hydration state can be expected to influence the dissolution rate, which is often the rate-limiting step for the absorption of poorly soluble drugs.

While all three forms of zinc sulfate are considered soluble in water, the heptahydrate form is generally more soluble than the monohydrate form.[8] In theory, a more rapidly dissolving form could lead to a faster onset of absorption and potentially higher peak plasma concentrations. However, because the gastrointestinal environment is aqueous, all forms will likely dissolve and be present as hydrated zinc ions ([Zn(H₂O)₆]²⁺) prior to absorption. Therefore, once dissolved, the subsequent absorption and systemic distribution are expected to be identical regardless of the initial hydrate form administered.

The primary difference in a clinical setting may relate to the stability and handling of the different forms during the manufacturing of the final dosage form. The higher zinc content per unit mass of the anhydrous and monohydrate forms may also be an advantage in formulating high-dose products.

Conclusion

The anhydrous, monohydrate, and heptahydrate forms of zinc sulfate exhibit distinct physicochemical properties that are a direct consequence of their degree of hydration. These differences in molecular weight, zinc and water content, density, and stability are critical considerations for researchers and drug development professionals. While all forms serve as a source of zinc for therapeutic applications, the choice of a particular hydrate may be influenced by factors such as the desired dosage form, manufacturing process, and stability requirements. The experimental protocols outlined in this guide provide a robust framework for the accurate characterization and differentiation of these materials. Further research into the direct comparison of the in-vivo dissolution and bioavailability of these three forms would be beneficial to fully elucidate any potential clinical differences.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. gojirafc.com [gojirafc.com]

- 3. researchgate.net [researchgate.net]

- 4. medicine.com [medicine.com]

- 5. Zinc Sulfate Heptahydrate | H14O11SZn | CID 62640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. britiscientific.com [britiscientific.com]

- 7. researchgate.net [researchgate.net]

- 8. Kinetics of Thermal Decomposition of Zinc Sulphate [jstage.jst.go.jp]

- 9. technopharmchem.com [technopharmchem.com]

- 10. sudarshanpharma.com [sudarshanpharma.com]

- 11. duchefa-biochemie.com [duchefa-biochemie.com]

- 12. assets.fishersci.com [assets.fishersci.com]

- 13. mdpi.com [mdpi.com]

- 14. documents.thermofisher.com [documents.thermofisher.com]

The Core of Life's Machinery: An In-depth Technical Guide to the Role of Zinc as an Essential Micronutrient

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zinc, an essential trace element, is indispensable for a vast array of biological processes. It serves as a critical structural component for a multitude of proteins, acts as a catalytic cofactor in over 300 enzymes, and functions as a dynamic signaling molecule in intercellular and intracellular communication.[1][2][3] Perturbations in zinc homeostasis are implicated in the pathophysiology of numerous chronic diseases, including cancer, diabetes, neurodegenerative disorders, and immune dysfunction.[1][2] This technical guide provides a comprehensive overview of the multifaceted roles of zinc in biological systems. It details the quantitative aspects of zinc homeostasis, elucidates its structural and catalytic functions, and explores its emerging role as a second messenger. Furthermore, this document furnishes detailed experimental protocols for the quantification and real-time imaging of cellular zinc, and for the analysis of zinc-dependent protein-DNA interactions. Finally, it discusses the therapeutic potential of targeting zinc-dependent pathways and molecules in drug development, making it an essential resource for professionals in the life sciences.

Quantitative Analysis of Zinc Homeostasis

The maintenance of zinc concentrations within a narrow physiological range is critical for cellular function.[4] Total intracellular zinc is estimated to be in the hundreds of micromolar range, with the vast majority tightly bound to proteins.[4][5] The pool of loosely bound, or "free," zinc is meticulously controlled by a complex network of transporters (ZIP and ZnT families) and zinc-binding proteins like metallothioneins, resulting in picomolar to low nanomolar concentrations in most subcellular compartments.[4][5][6]

| Parameter | Concentration Range | Key Proteins Involved | References |

| Total Cellular Zinc | 200 - 300 µM | Metallothioneins, Zinc Transporters | [5] |

| Plasma / Serum Zinc | 12 - 16 µM | Albumin | [4] |

| Cytosolic Free Zinc | ~400 pM (in fibroblasts & pancreatic β-cells) | ZIP & ZnT Transporters, Metallothioneins | [4][7][8] |

| Mitochondrial Matrix Free Zinc | ~0.2 pM - 300 pM | Mitochondrial Zinc Transporters | [9] |

| Endoplasmic Reticulum (ER) Free Zinc | Picomolar to low Nanomolar | ZIP7 | [5][10] |

| Golgi Apparatus Free Zinc | 0.2 pM - 25.1 nM | ZnT Transporters | |

| Synaptic Vesicle Zinc | High (mM range) | ZnT3 | [11] |

The Multifaceted Roles of Zinc in Biological Systems

Structural Role: The Zinc Finger Motif

Zinc ions play a pivotal structural role, most notably in the formation of zinc fingers. These are small protein motifs where a zinc ion is coordinated by cysteine and/or histidine residues, stabilizing the protein's fold.[12] This stable structure is crucial for mediating interactions with DNA, RNA, and other proteins.[12][13] The Cys2His2 zinc finger is one of the most common DNA-binding domains in eukaryotic transcription factors, where it facilitates sequence-specific recognition of DNA.[12][14] The modular nature of zinc fingers, where individual fingers can recognize specific DNA triplets, has even allowed for the engineering of artificial transcription factors for therapeutic gene regulation.[14][15]

Catalytic Role: Zinc Metalloenzymes

Over 300 enzymes require zinc for their catalytic activity.[2] In these "metalloenzymes," the zinc ion is typically located in the active site and participates directly in the catalytic mechanism. It can act as a Lewis acid to polarize substrates, stabilize transition states, or facilitate nucleophilic attack. Zinc metalloenzymes are involved in a wide range of critical physiological processes.[2]

-

Carbonic Anhydrases (CAs): These enzymes catalyze the reversible hydration of carbon dioxide and are vital for pH regulation and gas exchange.

-

Matrix Metalloproteinases (MMPs): MMPs are involved in the degradation and remodeling of the extracellular matrix, processes essential for development, wound healing, and also implicated in cancer metastasis.

-

Histone Deacetylases (HDACs): Certain classes of these epigenetic regulators contain a catalytic zinc ion and are crucial for controlling gene expression.

The essential role of zinc in these enzymes makes them attractive targets for therapeutic intervention in diseases like cancer and Alzheimer's disease.[13][16][17][18]

Signaling Role: Zinc as a Second Messenger

Beyond its static structural and catalytic roles, zinc is now recognized as a dynamic signaling ion, comparable in importance to calcium.[10][19][20] Extracellular stimuli can trigger rapid, transient increases in intracellular free zinc, a phenomenon termed a "zinc wave."[10][19][21] This zinc signal can then modulate the activity of downstream signaling pathways.

Key aspects of zinc signaling include:

-

Stimulus-Induced Release: The zinc wave is often dependent on calcium influx and the activation of kinase pathways like the MAPK/ERK pathway.[19][21] The primary source for this releasable zinc is often the endoplasmic reticulum (ER), via the ZIP7 transporter.[10][19]

-

Modulation of Kinase and Phosphatase Activity: Zinc signals can influence major signaling cascades. For instance, zinc influx can activate the Ras-MEK-ERK and the PI3K-Akt pathways.[1][22] A key mechanism for this is the inhibition of protein tyrosine phosphatases, which are natural brakes on these kinase pathways.[6][23]

-

Neurotransmission: In the central nervous system, a subset of glutamatergic neurons stores high concentrations of zinc in synaptic vesicles.[11][24] Upon neuronal excitation, this zinc is co-released with glutamate (B1630785) into the synaptic cleft, where it can modulate the activity of postsynaptic receptors like NMDA and GABA receptors, thereby influencing synaptic plasticity, learning, and memory.[11][25][26]

Zinc and Cell Fate: Proliferation vs. Apoptosis

Zinc homeostasis is a critical determinant of a cell's decision to proliferate or undergo apoptosis.

-

Proliferation: Zinc is essential for cell division, playing a key role in DNA synthesis and the function of numerous transcription factors that drive the cell cycle.[3][27] Increases in extracellular zinc can enhance mitogenic signaling through pathways like ERK and Akt.[1]

-

Apoptosis: Conversely, zinc deficiency is a potent inducer of apoptosis.[27][28][29] A lack of sufficient zinc can arrest the cell cycle and trigger the intrinsic apoptotic pathway.[28][29] This involves the translocation of pro-apoptotic proteins like Bad to the mitochondria, leading to cytochrome c release and the activation of executioner caspase-3.[28][29] Zinc deficiency also inhibits pro-survival pathways like NF-κB and ERK, further tipping the balance towards cell death.[28][29]

Key Experimental Protocols

Protocol: Quantification of Intracellular Zinc by Graphite (B72142) Furnace Atomic Absorption Spectroscopy (GF-AAS)

GF-AAS is a highly sensitive technique for measuring total zinc content in biological samples.[30] It can detect both free and protein-bound zinc with high accuracy from small sample volumes.[30]

I. Materials and Reagents:

-

Cells of interest (cultured cell lines or primary cells)

-

Phosphate-buffered saline (PBS), metal-free

-

Lysis buffer (e.g., RIPA buffer), treated with Chelex resin to remove trace metals

-

Analytical grade nitric acid (HNO₃)

-

1000 ppm Zinc standard stock solution

-

18 MΩ purified water

II. Sample Preparation:

-

Culture and treat cells as required by the experimental design.

-

Harvest cells by scraping (avoid trypsin if possible to prevent metal contamination). Wash cell pellet 3 times with ice-cold, metal-free PBS.

-

Lyse the cell pellet using a metal-free lysis buffer. For subcellular fractionation, use appropriate kits, ensuring all reagents are metal-free.

-

Determine the protein concentration of the lysate using a standard assay (e.g., BCA). This is for normalization.

-

Acid Digestion (Mineralization): Transfer a known volume of lysate to a clean tube. Add concentrated HNO₃ to a final concentration of 2% (v/v). Heat the samples (e.g., at 95°C for 1 hour) to digest the organic matrix and release all zinc.

-

Centrifuge the digested samples to pellet any remaining debris. The supernatant contains the zinc to be measured. Dilute the samples with 2% HNO₃ as needed to fall within the standard curve range.

III. Standard Curve Preparation:

-

Prepare a 1,000 ppb zinc standard by diluting the 1,000 ppm stock solution in 2% (v/v) HNO₃.

-

From the 1,000 ppb standard, prepare a series of working standards (e.g., 5, 10, 15, 20, 25 ppb) by serial dilution with 2% HNO₃.

-

Use 2% HNO₃ as the blank solution for calibration.

IV. GF-AAS Measurement:

-

Set up the GF-AAS instrument. For zinc, the specific absorption wavelength is 213.9 nm.

-

Optimize instrument parameters, including lamp current (e.g., 20 A), slit width (e.g., 0.7 nm), and the graphite furnace temperature program (drying, ashing, atomization steps).

-

Calibrate the instrument by running the blank and the prepared working standards to generate a standard curve. The absorbance is directly proportional to the zinc concentration according to the Beer-Lambert law.

-

Measure the absorbance of the prepared experimental samples.

-

Calculate the zinc concentration in the samples by interpolating their absorbance values from the standard curve. Normalize the result to the initial protein concentration of the lysate.

Protocol: Real-Time Imaging of Intracellular Free Zinc Using FRET-Based Sensors

Genetically-encoded Förster Resonance Energy Transfer (FRET)-based sensors allow for the ratiometric, real-time visualization of dynamic changes in free zinc concentrations within living cells and specific organelles.[7][8]

I. Sensor Selection and Preparation:

-

Choose a FRET sensor appropriate for the expected zinc concentration range. The eCALWY and eZinCh families of sensors have variants with affinities (Kd) spanning the picomolar to nanomolar range.[7][8][31]

-

Obtain the plasmid DNA encoding the sensor. For targeting to specific organelles (e.g., mitochondria), use sensors fused with appropriate localization sequences.

-

Propagate and purify the plasmid DNA using standard molecular biology techniques.

II. Cell Culture and Transfection:

-

Plate cells on glass-bottom dishes suitable for high-resolution microscopy.

-

Transfect the cells with the sensor plasmid DNA using a suitable method (e.g., lipofection, electroporation). Allow 24-48 hours for sensor expression.

III. FRET Imaging:

-

Mount the dish on the stage of an inverted fluorescence microscope equipped for live-cell imaging (with environmental control: 37°C, 5% CO₂).

-

The sensor consists of a donor (e.g., Cerulean) and an acceptor (e.g., Citrine/Venus) fluorescent protein.[8]

-

Set up the microscope to acquire images in two channels:

-

Donor Channel: Excite the donor (e.g., ~430 nm) and collect its emission (e.g., ~475 nm).

-

FRET Channel: Excite the donor (e.g., ~430 nm) and collect the acceptor's emission (e.g., ~527 nm).

-

-

Acquire a baseline recording of the cells for several minutes.

-

Apply the experimental stimulus (e.g., a growth factor, a zinc ionophore like pyrithione, or a chelator like TPEN) and continue to acquire images over time.

IV. Data Analysis (Ratiometric Imaging):

-

For each time point, perform background subtraction on both the Donor and FRET channel images.

-

Generate a ratio image by dividing the FRET channel image by the Donor channel image on a pixel-by-pixel basis.

-

Select regions of interest (ROIs) within the cells (or organelles) and calculate the average ratio value for each ROI over time.

-

The change in the FRET/Donor ratio reflects the change in intracellular free zinc concentration. An increase in zinc typically disrupts FRET, leading to a decrease in the ratio for sensors like eCALWY.[31] The ratiometric measurement corrects for variations in sensor concentration, cell thickness, and photobleaching, providing a robust quantitative readout.[8]

Protocol: Analysis of Zinc Finger Protein-DNA Binding by Electrophoretic Mobility Shift Assay (EMSA)

EMSA is a common technique used to study the sequence-specific binding of proteins, such as zinc finger transcription factors, to DNA.

I. Materials and Reagents:

-

Purified zinc finger protein of interest.

-

Double-stranded DNA oligonucleotide probe containing the putative binding site.

-

Unlabeled competitor DNA (specific and non-specific, e.g., poly(dI-dC)).

-

Radioisotope (e.g., ³²P) or fluorescent tag for labeling the probe.

-

T4 Polynucleotide Kinase (for radiolabeling).

-

Binding buffer (containing buffer salts, glycerol (B35011), a non-specific carrier like BSA, and crucially, ZnCl₂ to ensure zinc finger integrity).

-

Native polyacrylamide gel (e.g., 4-6%).

-

Gel running buffer (e.g., TBE or TGE).

II. Experimental Procedure:

-

Probe Labeling: Label one end of the DNA probe, for example, by using T4 PNK and [γ-³²P]ATP. Purify the labeled probe to remove unincorporated nucleotides.

-

Binding Reaction Setup: In a microcentrifuge tube, assemble the binding reaction on ice. A typical reaction includes:

-

Binding buffer

-

Labeled DNA probe (at a low, constant concentration)

-

Non-specific competitor DNA (e.g., poly(dI-dC)) to prevent non-specific binding.

-

Purified zinc finger protein (at varying concentrations).

-

For competition assays, add an excess of unlabeled specific or non-specific DNA before adding the protein.

-

-

Incubate the reaction at room temperature (or 37°C) for 20-30 minutes to allow binding to reach equilibrium.

-

Add loading dye (containing glycerol but no SDS) to the reactions.

-

Electrophoresis: Load the samples onto a pre-run native polyacrylamide gel. Run the gel at a constant voltage in a cold room or with cooling to prevent dissociation of the complex due to heat.

-

Detection:

-

For radiolabeled probes, dry the gel and expose it to a phosphor screen or X-ray film for autoradiography.

-

For fluorescent probes, image the gel using an appropriate fluorescence scanner.

-

III. Interpretation:

-

The free, unbound DNA probe will migrate fastest through the gel.

-

When the zinc finger protein binds to the probe, it forms a larger complex that migrates more slowly, resulting in a "shifted" band.

-

The intensity of the shifted band increases with increasing protein concentration.

-

The specificity of the interaction can be confirmed by competition: the shifted band should disappear in the presence of excess unlabeled specific competitor DNA but not with a non-specific competitor.

Zinc in Drug Development and Therapeutics

The central role of zinc in physiology makes it and its associated proteins prime targets for therapeutic intervention.[13]

-

Targeting Zinc Metalloenzymes: This is a well-established strategy.[13][16] Inhibitors of MMPs have been developed for cancer therapy, and HDAC inhibitors are used in oncology.[17][18] The design of these drugs often involves creating molecules that chelate the catalytic zinc ion in the enzyme's active site, thereby blocking its function.[17]

-

Modulating Zinc Homeostasis: Altered zinc levels are linked to many diseases, creating opportunities for therapies that restore zinc balance.[32]

-

Zinc Supplementation: Zinc supplements are used to treat deficiency-related conditions and can boost immune function.

-

Zinc Transporter Modulation: The discovery that mutations in zinc transporters are linked to diseases has highlighted them as potential drug targets.[32] Modulating their activity could be a novel strategy for treating conditions like Alzheimer's disease, diabetes, or cancer.[6]

-

Zinc Ionophores: Compounds like chloroquine (B1663885) can act as zinc ionophores, increasing intracellular zinc concentrations.[33] This approach has been explored for antiviral therapies, as increased intracellular zinc can inhibit viral enzymes like RNA-dependent RNA polymerase.[33]

-

-

Zinc-Based Drug Delivery: The unique coordination chemistry of zinc is being leveraged in materials science. Zinc-based metal-organic frameworks (MOFs) are being developed as novel, biocompatible carriers for targeted drug delivery, cell imaging, and sensing.[34][35][36]

Conclusion

Zinc is far more than a simple trace element; it is a fundamental pillar of cellular architecture, catalysis, and regulation. Its structural role provides stability to a vast number of proteins, its catalytic function drives essential metabolic reactions, and its newly appreciated role as a signaling ion places it at the crossroads of major cellular communication networks. The intricate systems that maintain zinc homeostasis underscore its importance, as dysregulation is a common feature in a wide spectrum of human diseases. For researchers and drug developers, understanding the complex biology of zinc opens up a wealth of opportunities, from designing novel enzyme inhibitors to developing innovative therapies that modulate zinc signaling pathways and transporters. The continued exploration of this essential micronutrient promises to yield new insights into human health and disease and pave the way for the next generation of targeted therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Functions of zinc in signaling, proliferation and differentiation of mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Parameters Influencing Zinc in Experimental Systems in Vivo and in Vitro [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Zinc Transporters, Mechanisms of Action and Therapeutic Utility: Implications for Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Imaging of intracellular free Zn2+ in real time using genetically-encoded FRET sensors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tools and techniques for illuminating the cell biology of zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. neurology.org [neurology.org]

- 12. Zinc finger - Wikipedia [en.wikipedia.org]

- 13. escholarship.org [escholarship.org]

- 14. Exploring the DNA-binding specificities of zinc fingers with DNA microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 15. youtube.com [youtube.com]

- 16. Zinc metalloproteins as medicinal targets. | Semantic Scholar [semanticscholar.org]

- 17. Importance of Biometals as Targets in Medicinal Chemistry: An Overview about the Role of Zinc (II) Chelating Agents [mdpi.com]

- 18. mdpi.com [mdpi.com]

- 19. Zinc is a novel intracellular second messenger - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Is Zinc the Link to How We Think? Understanding the Role of Zinc in Synaptic Function at Developing Synapses | Burke Neurological Institute | Weill Cornell Medicine [burke.weill.cornell.edu]

- 21. Zinc is a novel intracellular second messenger - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. pnas.org [pnas.org]

- 23. researchgate.net [researchgate.net]

- 24. Zinc in neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Zinc and cortical plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. THE FUNCTION AND REGULATION OF ZINC IN THE BRAIN - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. [PDF] The Role of Zinc in the Modulation of Neuronal Proliferation and Apoptosis | Semantic Scholar [semanticscholar.org]

- 29. The Role of Zinc in the Modulation of Neuronal Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Atomic Absorbance Spectroscopy to Measure Intracellular Zinc Pools in Mammalian Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. Dual Readout BRET/FRET Sensors for Measuring Intracellular Zinc - PMC [pmc.ncbi.nlm.nih.gov]

- 32. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]

- 33. Targeting zinc metalloenzymes in coronavirus disease 2019 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 34. researchgate.net [researchgate.net]

- 35. Zinc-Based Metal-Organic Frameworks in Drug Delivery, Cell Imaging, and Sensing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. mdpi.com [mdpi.com]

Zinc Sulfate Monohydrate: A Technical Guide to its Role as a Soluble Zinc Ion Source for Researchers and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of zinc sulfate (B86663) monohydrate (ZnSO₄·H₂O) as a readily soluble source of zinc ions for research, scientific, and drug development applications. This document details the physicochemical properties, experimental protocols for solution preparation and quantification of soluble zinc, and the role of zinc ions in cellular signaling pathways. All quantitative data is presented in structured tables, and key experimental workflows and signaling pathways are visualized using diagrams to facilitate understanding and implementation in a laboratory setting.

Introduction

Zinc is an essential trace element crucial for a myriad of physiological processes, including enzymatic function, protein structure, and cellular signaling. The bioavailability of zinc is paramount in both therapeutic and research contexts. Zinc sulfate monohydrate stands out as a preferred source of zinc due to its high solubility in aqueous solutions, leading to the ready availability of zinc ions (Zn²⁺). This guide serves as a comprehensive resource for professionals requiring a thorough understanding of the practical and theoretical aspects of utilizing this compound.

Physicochemical Properties of this compound

This compound is a white, crystalline powder that is highly soluble in water.[1] Its properties make it an excellent choice for applications requiring a consistent and reliable source of zinc ions.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | ZnSO₄·H₂O | [1] |

| Molecular Weight | 179.47 g/mol | [1] |

| Appearance | White crystalline powder or granules | [1] |

| Odor | Odorless | [1] |

| Solubility in Water | 57.7 g/100 g water at 25 °C | [2] |

| pH (5% solution) | 4.0 - 6.0 | [3] |

| Melting Point | Decomposes at 238 °C | [2] |

| Density | 3.20 g/cm³ | [2] |

Table 2: Solubility of Zinc Sulfate Hydrates in Water at Various Temperatures

| Temperature (°C) | Solubility ( g/100 g H₂O) | Hydrate (B1144303) Form | Reference |

| 20 | 22 | Not Specified | [2] |

| 25 | 57.7 | Monohydrate | [2] |

| 34 | 184.82 (92.41 g/50 ml) | Heptahydrate | [4] |

| 70 | 101 | Anhydrous | [2] |

Note: The solubility of zinc sulfate is dependent on the hydrate form and temperature. Above 70°C, the monohydrate is the stable form.[5]

Experimental Protocols

Accurate preparation of zinc sulfate solutions and quantification of zinc ion concentration are fundamental for reliable experimental outcomes. The following sections provide detailed protocols for these procedures.

Preparation of a Standard 0.1 M Zinc Sulfate Solution

This protocol outlines the steps to prepare a 0.1 M aqueous solution of zinc sulfate using zinc sulfate heptahydrate (ZnSO₄·7H₂O), which is commonly used for preparing standard solutions.

Materials:

-

Zinc sulfate heptahydrate (ZnSO₄·7H₂O)

-

Deionized or distilled water

-

1000 mL volumetric flask

-

Weighing boat

-

Analytical balance

-

Funnel

Procedure:

-

Calculate the required mass of zinc sulfate heptahydrate (Molar Mass = 287.56 g/mol ) for a 0.1 M solution in 1000 mL: 0.1 mol/L * 1 L * 287.56 g/mol = 28.756 g.[6][7]

-

Accurately weigh approximately 28.8 g of zinc sulfate heptahydrate using an analytical balance.[6]

-

Transfer the weighed solid into a 1000 mL volumetric flask using a funnel.

-

Add approximately 100 mL of deionized water to the volumetric flask and swirl to dissolve the solid.[6]

-

Once the solid is completely dissolved, add more deionized water to bring the volume to about 700 mL, mix, and allow the solution to cool to room temperature.[6]

-

Carefully add deionized water to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

-

Stopper the flask and invert it several times to ensure the solution is thoroughly mixed.

-

Allow the solution to stand for at least one hour before proceeding with standardization.[6]

Quantification of Soluble Zinc Ions

Two common methods for quantifying the concentration of zinc ions in a solution are complexometric titration with EDTA and Flame Atomic Absorption Spectrometry (FAAS).

This method relies on the formation of a stable complex between zinc ions and ethylenediaminetetraacetic acid (EDTA).

Materials:

-

Zinc sulfate solution (prepared as in 3.1)

-

Standardized 0.1 M EDTA solution

-

Ammonia buffer solution (pH 10)

-

Eriochrome Black T indicator

-

250 mL Erlenmeyer flasks

-

Burette

-

Pipette (20 mL)

-

Deionized water

-

2 M Acetic acid

-

Xylenol orange indicator

-

Hexamethylenetetramine

Procedure (using Xylenol Orange indicator):

-

Pipette 20.0 mL of the prepared zinc sulfate solution into a 500 mL conical flask.[6]

-

Add 5 mL of 2 M acetic acid and dilute to 200 mL with deionized water.[6]

-

Add approximately 50 mg of xylenol orange indicator and hexamethylenetetramine until the solution turns violet-pink.[6]

-

Add an excess of 2 g of hexamethylenetetramine.[6]

-

Titrate the solution with a standardized 0.1 M disodium (B8443419) edetate (EDTA) solution until the violet-pink color changes to yellow.[6]

-

Record the volume of EDTA solution used.

-

The concentration of zinc sulfate can be calculated based on the stoichiometry of the reaction, where 1 mL of 0.1 M disodium edetate is equivalent to 0.02875 g of ZnSO₄·7H₂O.[6]

FAAS is a highly sensitive method for determining the concentration of metals in a solution.

Materials and Instrumentation:

-

Atomic Absorption Spectrometer with a zinc hollow cathode lamp and air-acetylene flame.

-

Zinc standard solutions (prepared by serial dilution of a stock solution).

-

Acidified deionized water (e.g., with nitric acid).

-

The zinc sulfate solution to be analyzed, appropriately diluted.

Procedure:

-

Instrument Setup:

-

Calibration:

-

Prepare a series of zinc standard solutions of known concentrations (e.g., 0.1, 0.5, 1.0, 1.5, and 2.0 µg/mL) by diluting a certified stock solution with acidified deionized water.[9]

-

Aspirate the blank solution (acidified deionized water) to zero the instrument.

-

Aspirate the standard solutions in order of increasing concentration and record their absorbance values.

-

Generate a calibration curve by plotting absorbance versus concentration.

-

-

Sample Analysis:

-